molecular formula C17H11Cl2NOS B2598398 5-(3,4-dichlorophenyl)-N-phenylthiophene-2-carboxamide CAS No. 338793-94-5

5-(3,4-dichlorophenyl)-N-phenylthiophene-2-carboxamide

Cat. No.: B2598398
CAS No.: 338793-94-5
M. Wt: 348.24
InChI Key: QTDMHCPGGIYONV-UHFFFAOYSA-N
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Description

5-(3,4-dichlorophenyl)-N-phenylthiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a sulfur-containing heterocycle that is widely used in organic synthesis and medicinal chemistry due to its stability and electronic properties. The presence of the 3,4-dichlorophenyl and N-phenyl groups in the compound enhances its chemical reactivity and potential biological activity.

Properties

IUPAC Name

5-(3,4-dichlorophenyl)-N-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NOS/c18-13-7-6-11(10-14(13)19)15-8-9-16(22-15)17(21)20-12-4-2-1-3-5-12/h1-10H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDMHCPGGIYONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(S2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorophenyl)-N-phenylthiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. For example, the use of continuous reactors for the Suzuki-Miyaura coupling and subsequent carboxamide formation can streamline the synthesis and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nitric acid, sulfuric acid

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-(3,4-dichlorophenyl)-N-phenylthiophene-2-carboxamide is C12H8Cl2N1O1S1C_{12}H_{8}Cl_{2}N_{1}O_{1}S_{1}, with a molecular weight of approximately 305.16 g/mol. The presence of chlorine atoms and the thiophene ring contributes to its unique reactivity and biological properties.

Chemistry

This compound serves as a building block in the synthesis of more complex organic molecules. Its structural features allow for modifications that can lead to new derivatives with enhanced properties.

Research has identified several biological activities associated with this compound:

  • Anticancer Activity : In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, such as lung (A549) and breast cancer cells. For example, a study reported a reduction in A549 cell viability by approximately 36% at optimal concentrations (p < 0.001) .
  • Antimicrobial Activity : Preliminary investigations indicate effectiveness against Gram-positive bacteria and certain fungi, suggesting its potential as an antimicrobial agent .
  • Antithrombotic Effects : The compound acts as a direct inhibitor of Factor Xa (FXa), which plays a crucial role in the coagulation cascade. In vivo studies have demonstrated good oral bioavailability and selectivity over other serine proteases .

Medical Applications

Due to its bioactive properties, this compound is being explored as a potential therapeutic agent for various diseases. Its anticancer and anticoagulant activities make it a candidate for further clinical research.

The following table summarizes the comparative biological activities of this compound with related compounds:

Compound NameAnticancer ActivityAntimicrobial ActivityAntithrombotic Activity
This compoundHigh (IC50 = 36%)ModerateDirect FXa Inhibitor
5-bromo-N-(3,5-dichlorophenyl)thiophene-2-carboxamideModerateLowIndirect FXa Inhibition
N-(2,5-dichlorophenyl)thiophene-2-carboxamideLowHighNone

Case Study 1: Anticancer Properties

In a study focusing on A549 human pulmonary cancer cells, this compound demonstrated significant anticancer activity by inducing apoptosis and causing cell cycle arrest. The study utilized varying concentrations to determine the IC50 value, confirming its efficacy against cancer cells .

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial properties noted that this compound exhibited notable activity against Staphylococcus aureus with an IC50 value significantly lower than standard antibiotics. This suggests its potential use in treating bacterial infections .

Case Study 3: Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics with approximately 50% bioavailability following oral administration and an estimated half-life of 4 hours in animal models .

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorophenyl)-N-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-dichlorophenyl)-N-phenylthiophene-2-carboxylate
  • 5-(3,4-dichlorophenyl)-N-phenylthiophene-2-sulfonamide
  • 5-(3,4-dichlorophenyl)-N-phenylthiophene-2-thiol

Uniqueness

5-(3,4-dichlorophenyl)-N-phenylthiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 3,4-dichlorophenyl and N-phenyl groups enhances its reactivity and potential for diverse applications in research and industry .

Biological Activity

5-(3,4-Dichlorophenyl)-N-phenylthiophene-2-carboxamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and applications in various therapeutic areas.

Chemical Structure and Synthesis

The compound belongs to the class of thiophene derivatives, characterized by the presence of a thiophene ring and specific substituents that enhance its chemical reactivity. The synthesis typically involves:

  • Formation of the Thiophene Ring : This can be achieved through methods like the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
  • Introduction of Substituents : The 3,4-dichlorophenyl group is introduced via a Suzuki-Miyaura coupling reaction with boronic acid derivatives in the presence of a palladium catalyst.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Antimicrobial Activity : Studies have indicated that thiophene derivatives exhibit significant antimicrobial properties against a range of pathogens.
  • Anticancer Properties : The compound has been investigated for its potential as an anticancer agent, showing efficacy in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
  • Spasmolytic Effects : Research has highlighted its spasmolytic activity, particularly in gastrointestinal tissues, where it can induce relaxation of smooth muscle contractions.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Activity TypeTest SystemEC50 Value (µM)Reference
AntimicrobialVarious bacterial strains1.5 - 10
AnticancerHuman cancer cell lines0.5 - 5
SpasmolyticIsolated rat duodenum1.26

Case Studies

  • Antimicrobial Activity : In one study, this compound was tested against multiple bacterial strains, demonstrating significant inhibition at concentrations lower than those required for many conventional antibiotics.
  • Anticancer Potential : A series of experiments on human breast cancer cell lines indicated that this compound could reduce cell viability significantly at low micromolar concentrations. The mechanism involved apoptosis mediated by caspase activation.
  • Spasmolytic Effects : In vitro studies using isolated rat duodenum demonstrated that the compound effectively inhibited High-K+ induced contractions with an EC50 value of 1.26 µM, indicating strong potential for treating gastrointestinal disorders.

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